molecular formula C9H11NO B166143 5,6,7,8-Tetrahydroisoquinolin-8-ol CAS No. 139484-32-5

5,6,7,8-Tetrahydroisoquinolin-8-ol

Cat. No. B166143
M. Wt: 149.19 g/mol
InChI Key: UWXHNUMFKYNDOJ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroisoquinolin-8-ol is a chemical compound with the molecular formula C9H11NO . It is also referred to as Bz-tetrahydroisoquinoline .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-ol involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . Reactions of the 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines with trimethylsilyl isocyanate and isothiocyanate, followed by mild hydrolysis, provide a convenient one-step synthesis of 5,6,7,8-tetrahydroquinoline-8-carboxamides and thio-carboxamides respectively .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydroisoquinolin-8-ol is derived from isoquinoline by hydrogenation . The average mass of the molecule is 133.190 Da and the monoisotopic mass is 133.089142 Da .


Chemical Reactions Analysis

As a secondary amine, tetrahydroisoquinoline has weakly basic properties and forms salts with strong acids. It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-Tetrahydroisoquinolin-8-ol include a melting point of 70-72°C . The molecular weight of the compound is 149.19 .

properties

IUPAC Name

5,6,7,8-tetrahydroisoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h4-6,9,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXHNUMFKYNDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroisoquinolin-8-ol

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